molecular formula C12H9F6NO B1319027 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 284027-34-5

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1319027
CAS No.: 284027-34-5
M. Wt: 297.2 g/mol
InChI Key: OZLKEHFVMNOUHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support .


Molecular Structure Analysis

The molecular formula of this compound is C12H9F6NO and its molecular weight is 297.2 g/mol.


Chemical Reactions Analysis

The zwitter-ionic character of the obtained derivatives was reflected in their varying mobility under conditions of denaturing PAGE . The thermal stability of the duplexes of oligodeoxynucleotides containing THIQ groups with complementary DNA and RNA only slightly differed from that of natural DNA:DNA and DNA:RNA duplexes .

Scientific Research Applications

1. Application in Phenylethanolamine N-methyltransferase Inhibition

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their potential as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). Fluorination of tetrahydroisoquinolines leads to decreased affinity for the alpha(2)-adrenoceptor and enhances selectivity for PNMT inhibition. This is a notable application in designing pharmacological agents with specific target selectivity (Grunewald et al., 2006).

2. Role in Ring Expansion Reactions

The compound participates in the Dakin–West reaction of tetrahydroisoquinoline-1-carboxylic acids using trifluoroacetic anhydride. This leads to the formation of 2-trifluoromethyltetrahydro-3-benzazepinone derivatives, which are significant in synthetic organic chemistry (Kawase, 1992).

3. Use in Local Anesthetic Activity Evaluation

Studies have evaluated the local anesthetic activity of 1,2,3,4-tetrahydroisoquinoline derivatives, emphasizing the need to reduce toxicity and enhance therapeutic efficacy. These compounds have shown promising results as local anesthetics, with potential for future drug development (Azamatov et al., 2023).

4. Synthesis of Enantiomers

The synthesis of enantiomers of 1,2,3,4-tetrahydroquinolines, including compounds with trifluoroacetyl groups, is an important area of research. This process is vital for creating compounds with specific chiral properties, which are crucial in pharmaceutical applications (Gruzdev et al., 2012).

5. Development of Anticancer Agents

The tetrahydroisoquinoline moiety, including its derivatives, has been explored for its potential as anticancer agents. Its structural properties make it a suitable candidate for developing new pharmaceuticals with antitumor and antimicrobial activities (Redda et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline are nucleic acids, primarily RNAs of living cells . The compound has been used in the synthesis of new zwitter-ionic oligonucleotide derivatives , which are able to bind complementarily to these nucleic acids .

Mode of Action

The compound interacts with its targets through a process known as the Staudinger reaction . This involves a reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within an oligonucleotide grafted to a polymer support . The result is the formation of oligonucleotides modified by one to five 1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl phosphoramidate (THIQ) groups .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in gene expression . By binding to RNA, the compound can influence the process of transcription, thereby affecting the production of proteins and other gene products .

Pharmacokinetics

These properties include facilitated penetration into cells due to binding to specific receptors, efficient translocation to cell nuclei, and increased resistance to enzymatic cleavage .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in gene expression . By binding to RNA, the compound can influence the transcription process, leading to changes in the production of proteins and other gene products . This can have a variety of downstream effects, depending on the specific genes involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the THIQ group under the conditions of standard oligonucleotide synthesis, including the removal of protective groups and cleavage of the oligonucleotide from the polymer support, has been noted . Additionally, the zwitter-ionic character of the derivatives obtained from this compound is reflected in their varying mobility under conditions of denaturing PAGE .

Biochemical Analysis

Biochemical Properties

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interactions between this compound and these enzymes can lead to the formation of reactive intermediates that may influence various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression that affect cellular functions . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of reactive intermediates that participate in various biochemical reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic pathways and affect overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and function, as it may be more effective in certain cellular environments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2,2,2-trifluoro-1-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-7-3-4-19(6-8(7)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLKEHFVMNOUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.0 ml of concentrated sulfuric acid were slowly added dropwise to a solution of 1.77 g (6.2 mmol) of N-trifluoroacetyl-2-(4-trifluoromethylphenyl)ethylamine [prepared from 2-(4-trifluoromethylphenyl)ethylamine and trifluoroacetic anhydride at −5° C.] in 7.5 ml of glacial acetic acid, and, while cooling in ice, 2 ml of formalin solution were added dropwise. After 18 hours at room temperature, the reaction mixture was poured into 130 ml of ice-water and extracted with dichloromethane, and the combined organic phases were washed with sodium bicarbonate solution and then with water. After drying over sodium sulfate, filtration and evaporation, 1.7 g of 2-trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline were isolated and were converted into 7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline by heating under reflux in ethanol/3N HCl (1:1) and alkaline workup.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
130 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,2,2-Trifluoro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}acetamide (4.00 g, 14 mmol) and paraformaldehyde (0.63 g) were combined in a flask and dissolved in acetic acid (11 mL). Sulfuric acid (11 mL) was added slowly. The mixture went from a cloudy solution to clear and an exothermic reaction was observed. After 40 min, the flask was lowered into an ice bath. The reaction was quenched with cold water and the resulting solution was extracted with EtOAc three times. The combined extracts were washed with water, saturated sodium bicarbonate and brine, dried (MgSO4), filtered, and concentrated to afford a yellow oil (4.1 g, 83%). MS calculated for C12H9F6NO: (M+H)+298; found 298.0.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Yield
83%

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